molecular formula C33H43N3O8 B613385 Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH CAS No. 911838-56-7

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH

Cat. No.: B613385
CAS No.: 911838-56-7
M. Wt: 609.72
InChI Key: JAHDJVRHKPYPNY-PHXCCWLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a lysine residue protected by a fluorenylmethyloxycarbonyl group, a threonine residue modified with a pseudoproline and a methylproline, and a carboxyl group at the C-terminus. This structure provides stability and specificity, making it valuable in peptide synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Fmoc Protection: The lysine residue is protected with a fluorenylmethyloxycarbonyl group to prevent unwanted reactions during peptide elongation.

    Boc Protection: The lysine side chain is protected with a tert-butoxycarbonyl group.

    Pseudoproline Formation: The threonine residue is modified to form a pseudoproline, enhancing the solubility and folding properties of the peptide.

    Methylproline Addition: A methylproline residue is incorporated to improve the peptide’s stability and resistance to enzymatic degradation.

Industrial Production Methods

Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves multiple cycles of deprotection, coupling, and washing steps to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and Boc protecting groups under basic conditions (e.g., piperidine for Fmoc and trifluoroacetic acid for Boc).

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the threonine and lysine residues.

Common Reagents and Conditions

    Deprotection: Piperidine (20% in DMF) for Fmoc removal; trifluoroacetic acid (95% in water) for Boc removal.

    Coupling: HBTU or DIC in the presence of a base like DIPEA.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

The primary products formed from these reactions are the deprotected peptide, extended peptide chains, and modified peptides with oxidized or reduced residues.

Scientific Research Applications

Chemistry

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is used in the synthesis of complex peptides and proteins. Its stability and specificity make it ideal for studying peptide folding, structure-activity relationships, and protein-protein interactions.

Biology

In biological research, this compound is employed to create peptide-based probes and inhibitors. It helps in understanding cellular processes, enzyme functions, and receptor-ligand interactions.

Medicine

The compound is valuable in drug development, particularly in designing peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it suitable for developing drugs with improved bioavailability and efficacy.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound’s structure allows it to bind selectively to these targets, modulating their activity and function. The pseudoproline and methylproline modifications enhance the peptide’s stability and resistance to degradation, ensuring its prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-Ser(Psime,Mepro)-OH: Similar structure but with a serine residue instead of threonine.

    Fmoc-Lys(Boc)-Ala(Psime,Mepro)-OH: Contains an alanine residue instead of threonine.

    Fmoc-Lys(Boc)-Val(Psime,Mepro)-OH: Features a valine residue in place of threonine.

Uniqueness

Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is unique due to the presence of threonine, which provides additional hydroxyl functionality. This hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in peptide synthesis and biological applications.

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDJVRHKPYPNY-PHXCCWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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